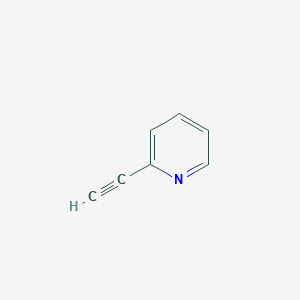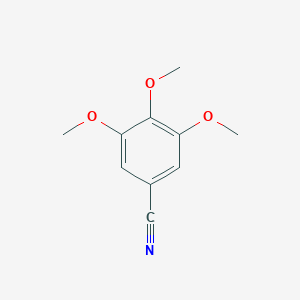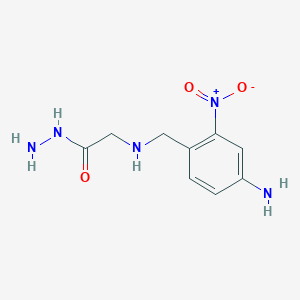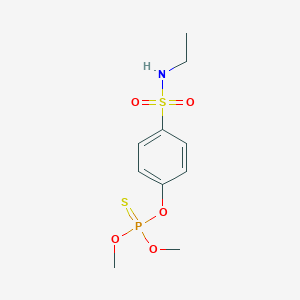
Phosphorothioic acid, O-(4-((ethylamino)sulfonyl)phenyl) O,O-dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorothioic acid, O-(4-((ethylamino)sulfonyl)phenyl) O,O-dimethyl ester, commonly known as EPN, is an organophosphate compound that has been extensively studied for its potential use as an insecticide. EPN is a highly toxic compound that acts as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine in the nervous system and ultimately resulting in paralysis and death of the targeted insects. In
作用機序
EPN acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine in the nervous system. This leads to the accumulation of acetylcholine, which overstimulates the nervous system and ultimately results in paralysis and death of the targeted insects.
生化学的および生理学的効果
EPN has been shown to have a range of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, disruption of the nervous system, and changes in gene expression. In addition, EPN has been shown to have toxic effects on non-target organisms, including mammals and birds.
実験室実験の利点と制限
EPN has several advantages for use in lab experiments, including its high potency and specificity for acetylcholinesterase inhibition. However, its toxicity to non-target organisms and potential for environmental contamination are significant limitations that must be taken into account when designing experiments.
将来の方向性
There are several potential future directions for research on EPN, including the development of more targeted and environmentally friendly insecticides, the exploration of its potential use in the treatment of neurological disorders, and the investigation of its effects on non-target organisms and the environment. In addition, further research is needed to fully understand the mechanism of action of EPN and its potential for use in neuroscience research.
合成法
EPN can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-nitroaniline with ethylamine to form 4-(ethylamino)-2-nitroaniline, which is then reacted with dimethyl sulfate to form 4-(ethylamino)-2-nitrophenyl dimethyl sulfate. The final step involves the reaction of 4-(ethylamino)-2-nitrophenyl dimethyl sulfate with sodium thiosulfate to form EPN.
科学的研究の応用
EPN has been extensively studied for its potential use as an insecticide, particularly in the control of agricultural pests. It has also been studied for its potential use in the control of disease-carrying insects such as mosquitoes. In addition, EPN has been studied for its potential use as a tool in neuroscience research, as its mechanism of action involves the inhibition of acetylcholinesterase, which is an important enzyme in the nervous system.
特性
CAS番号 |
1713-60-6 |
|---|---|
製品名 |
Phosphorothioic acid, O-(4-((ethylamino)sulfonyl)phenyl) O,O-dimethyl ester |
分子式 |
C10H16NO5PS2 |
分子量 |
325.3 g/mol |
IUPAC名 |
4-dimethoxyphosphinothioyloxy-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C10H16NO5PS2/c1-4-11-19(12,13)10-7-5-9(6-8-10)16-17(18,14-2)15-3/h5-8,11H,4H2,1-3H3 |
InChIキー |
JIYDETKRFAWGMA-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC |
正規SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)OP(=S)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Benzodioxole-5-carboxylic acid, 2-[5-(dimethylamino)-2-hydroxybenzoyl]hydrazide](/img/structure/B158520.png)
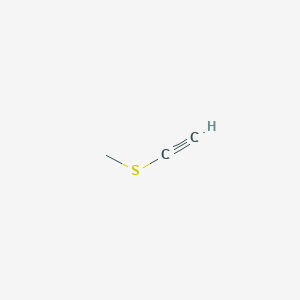
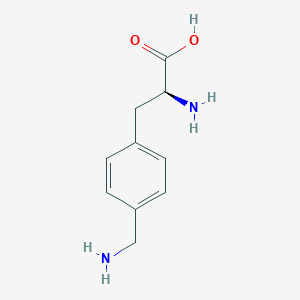
![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)

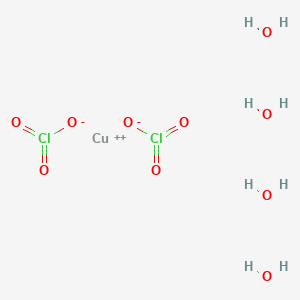
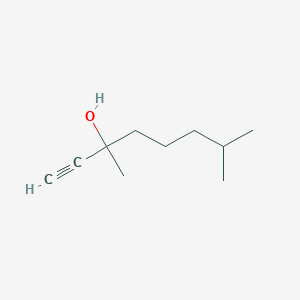
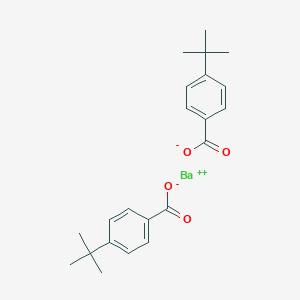
![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)
